molecular formula C27H30BrNO5 B11544685 Diethyl 4-(4-bromophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-bromophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11544685
M. Wt: 528.4 g/mol
InChI Key: IMBHAHRUWJJUBB-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound belonging to the dihydropyridine class These compounds are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: The reaction begins with the condensation of an aldehyde (such as 4-bromo-benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Substitution: The ethyl and ethoxyphenyl groups are introduced through substitution reactions, often using appropriate alkylating agents under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form. Reducing agents like sodium borohydride are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, dihydropyridine derivatives are studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

This compound and its derivatives have potential applications in cardiovascular medicine. They are investigated for their ability to lower blood pressure and treat conditions such as hypertension and angina.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are critical for muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine compound with high vascular selectivity.

Uniqueness

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the bromophenyl and ethoxyphenyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H30BrNO5

Molecular Weight

528.4 g/mol

IUPAC Name

diethyl 4-(4-bromophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30BrNO5/c1-6-32-22-15-13-21(14-16-22)29-17(4)23(26(30)33-7-2)25(19-9-11-20(28)12-10-19)24(18(29)5)27(31)34-8-3/h9-16,25H,6-8H2,1-5H3

InChI Key

IMBHAHRUWJJUBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=C(C=C3)Br)C(=O)OCC)C

Origin of Product

United States

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